![molecular formula C17H15N3OS2 B2927506 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203066-18-5](/img/structure/B2927506.png)
2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Amplifying Effect on Phleomycin
One study focused on the synthesis of 2-substituted 6,9-Di- and 6,8,9-Tri-methylpurines, including a compound with structural similarities to "2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide." These compounds were found to enhance the lethal effect of phleomycin on Escherichia coli cultures, indicating potential applications in enhancing antibiotic efficacy (Bhushan et al., 1975).
Anticonvulsant Activity
Another research explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The study investigated the interaction of these compounds with anticonvulsant biotargets and evaluated their effectiveness in a model of pentylenetetrazole-induced seizures in rats. This suggests a research application in the development of anticonvulsant medications (Severina et al., 2020).
Synthesis Route for Acetic Acids and Esters
Research on a general route to 2-(pyrimidin-2?-yl)acetic acid and its derivatives, including 4?-substituted variations, highlights the potential for creating a diverse array of compounds for further pharmaceutical or chemical research (Brown & Waring, 1977).
Antimicrobial and Antitumor Applications
- A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with notable antimicrobial activity. Computational calculations supported the experimental findings, opening avenues for the design of new antimicrobial agents (Fahim & Ismael, 2019).
- New series of pyrimidine derivatives were synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines. Some compounds displayed significant therapeutic activity, indicating potential applications in cancer treatment (Masaret, 2021).
properties
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-16(18-10-14-7-4-8-22-14)11-23-17-9-15(19-12-20-17)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHISXHYCHAJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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